![molecular formula C21H15ClN2O4S B2525825 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide CAS No. 477866-67-4](/img/structure/B2525825.png)
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide
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Overview
Description
2-Chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide (2-CN-MSPB) is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a benzamide derivative with a unique chemical structure, which makes it a promising candidate for further exploration.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Investigate its potential as an anticancer agent. The cyano and sulfonyl groups could influence tumor cell growth or apoptosis pathways .
- Cell Growth Inhibition Assays : Conduct cell growth inhibition assays (GI50) to assess its effects on various cell lines .
Analytical Chemistry and Chromatography
- HPLC Column Material : Evaluate its suitability as a stationary phase in high-performance liquid chromatography (HPLC). The methoxyphenyl group could influence retention behavior .
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds function by interacting with their targets, leading to changes in the target’s function or structure .
Biochemical Pathways
It’s common for such compounds to affect multiple pathways, leading to downstream effects that can influence cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide. These factors can include temperature, pH, presence of other molecules, and the specific cellular environment where the compound is active .
properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c1-28-16-7-9-17(10-8-16)29(26,27)20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGTQYKPGVJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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